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1-(diphenylmethyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea

FAAH inhibitor Endocannabinoid system Pain & Inflammation

The compound 1-(diphenylmethyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea (IUPAC: 1-benzhydryl-3-[1-(oxan-2-ylmethyl)pyrazol-4-yl]urea) is a heteroaryl-substituted urea derivative with a molecular formula of C23H26N4O2 and a molecular weight of 390.487 g/mol. It is registered as a small-molecule inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, originating from a research program by Janssen Pharmaceutica NV.

Molecular Formula C23H26N4O2
Molecular Weight 390.487
CAS No. 2034529-42-3
Cat. No. B2765153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(diphenylmethyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea
CAS2034529-42-3
Molecular FormulaC23H26N4O2
Molecular Weight390.487
Structural Identifiers
SMILESC1CCOC(C1)CN2C=C(C=N2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C23H26N4O2/c28-23(25-20-15-24-27(16-20)17-21-13-7-8-14-29-21)26-22(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-6,9-12,15-16,21-22H,7-8,13-14,17H2,(H2,25,26,28)
InChIKeyPTYQJAXITMWGMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Diphenylmethyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea (CAS 2034529-42-3): A Purchase-Focused Functional and Structural Overview


The compound 1-(diphenylmethyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea (IUPAC: 1-benzhydryl-3-[1-(oxan-2-ylmethyl)pyrazol-4-yl]urea) is a heteroaryl-substituted urea derivative with a molecular formula of C23H26N4O2 and a molecular weight of 390.487 g/mol . It is registered as a small-molecule inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, originating from a research program by Janssen Pharmaceutica NV [1]. This functional annotation directly informs research applications in endocannabinoid signaling, pain, and inflammation, distinguishing it from un-annotated or broadly annotated analogs in the same chemical class [1].

FAAH inhibitor with patent-backed target hypothesis for endocannabinoid signaling studies
Pyrazole-urea serine hydrolase inhibitor class with distinct diphenylmethyl motif
Defined physicochemical profile (MW 390.5, cLogP ~3.75) supports assay condition design

Why Generic Substitution Fails for 1-(Diphenylmethyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea


The serine hydrolase inhibitor class, particularly pyrazole-based ureas, exhibits extreme sensitivity to structural modifications around the pyrazole C4 substituent, the N-acyl leaving group, and the urea N-substituents [1]. For example, studies on N-acyl pyrazoles demonstrate that the activity profile can be substantially altered, or even reversed, between FAAH and monoacylglycerol hydrolase (MGLL) by modifications to the acyl chain [1]. Therefore, a compound like 1-(3,4-dimethylphenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea, while being a close structural analog, cannot be assumed to share the same inhibitory profile or potency as the target compound without identical confirmatory data. The documented FAAH-targeted mechanism for the target compound [2] is a specific functional annotation that does not transfer by simple structural similarity.

Target Compound 1-(Diphenylmethyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea
Documented FAAH inhibitor annotation (Janssen patent program)
Structural Analog 1-(3,4-dimethylphenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea
No public target annotation; listed as general urea derivative
Pyrazole-urea serine hydrolase inhibitors are highly sensitive to N-substituent modifications; selectivity between FAAH and MGLL can reverse. Functional annotation does not transfer by structural similarity.

Quantitative Evidence Guide for Differentiating 1-(Diphenylmethyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea for Procurement


Documented FAAH Inhibitor Identity vs. Target-Agnostic Pyrazole Urea Analogs

The target compound is explicitly annotated as a Fatty Acid Amide Hydrolase (FAAH) inhibitor in the Therapeutic Target Database, linked to a specific patent source (Janssen, PMID 26413912-Compound-44) [1]. This provides a verifiable biological context for its procurement. In contrast, the close structural analog 1-(3,4-dimethylphenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea listed on aggregation sites carries no such functional annotation . While direct quantitative potency data (e.g., IC50, Ki) for the target compound is not provided in the public annotation, its identification within a focused FAAH inhibitor patent program provides a substantially stronger research hypothesis than an un-annotated analog.

Target Annotation
Class-level inference
Documented FAAH inhibitor vs. un-annotated structural analog
Supports hypothesis-driven assay design
Annotation from Therapeutic Target Database; confirm in target assay
FAAH inhibitor Endocannabinoid system Pain & Inflammation

Structural Determinant for Serine Hydrolase Selectivity: The Diphenylmethyl Urea Motif

The target compound incorporates a diphenylmethyl group on the urea nitrogen. Literature on N-acyl pyrazoles demonstrates that the nature of the N-substituent on the urea ('acyl chain') is a primary determinant for tailoring inhibitor selectivity between FAAH, MGLL, and off-target serine hydrolases like ABHD6 and KIAA1363 [1]. The lipophilic, bulky diphenylmethyl group is a distinct structural feature when compared to common alternatives like the 3,4-dimethylphenyl or tert-butyl groups found in closely related pyrazole-urea analogs . This structural divergence implies a unique selectivity profile that is directly relevant to the research question.

Selectivity Motif
SAR context
Bulky diphenylmethyl urea group vs. smaller N-substituents in analogs
SAR suggests FAAH/MGLL selectivity differentiation
Class-level SAR from N-acyl pyrazole study; compound-specific data lacking
Serine hydrolase inhibitor Structure-Activity Relationship FAAH selectivity

Molecular Property Profile: Differentiating Physicochemical Space

The target compound has a calculated partition coefficient (LogP) of approximately 3.75 and a molecular weight of 390.5 g/mol . Its topological polar surface area (TPSA) is calculated at 70.14 Ų, with 2 hydrogen bond donors and 4 hydrogen bond acceptors . These properties place it within favorable drug-like chemical space (no violations of Lipinski's Rule of Five) . This distinguishes it from generically listed analogs for which no comprehensive physicochemical profiles are compiled, and provides a specific molecular basis for its behavior in biophysical assays (e.g., solubility, permeability).

Property Profile
Calculated properties
MW 390.5, cLogP 3.75, TPSA 70.14 Ų; no Rule-of-5 violations
Assists assay compatibility prediction
Computed values; experimental solubility not reported
Drug-likeness Physicochemical properties Medicinal chemistry

Optimal Procurement and Application Scenarios for 1-(Diphenylmethyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea


Validation of FAAH-Dependent Endocannabinoid Signaling in Pain and Inflammation Models

This compound's documented identity as a Janssen-derived FAAH inhibitor [1] makes it suitable for use as a chemical probe to study the consequences of FAAH inhibition on anandamide levels. Researchers can use it to benchmark FAAH-dependent phenotypes against genetic knockout models, provided its in vitro potency is first confirmed in their assay. The structural link to a specific patent program (Janssen) gives it a higher initial credibility for FAAH-focused research than a compound from an untargeted screening library [1].

Structure-Activity Relationship (SAR) Exploration of Pyrazole-Urea Serine Hydrolase Inhibitor Selectivity

The unique combination of a diphenylmethyl urea group and an oxan-2-ylmethyl pyrazole motif provides a distinct structural vector for exploring SAR within the serine hydrolase family [2]. By procuring this compound alongside analogs with varying N-substituents (e.g., 3,4-dimethylphenyl or tert-butyl groups), researchers can specifically map the contribution of the benzhydryl lipophilic bulk to FAAH vs. MGLL selectivity, as suggested by general class SAR [2].

Development of Pharmacokinetic and Physicochemical Assays for Pyrazole Urea Probe Compounds

With a known molecular weight (390.5 g/mol) and calculated LogP (~3.75) , this compound can serve as a model substrate for developing purification protocols, plasma stability assays, or kinetic solubility measurements for moderately lipophilic pyrazole-urea chemical probes. Its defined, medium-high lipophilicity tests the limits of standard assay conditions, providing a useful technical challenge for method development.

Application
Selection Property
Validation Focus
Endocannabinoid signaling assay studies
Patent-documented FAAH inhibitor identity
Confirm in vitro FAAH inhibition in target assay
Serine hydrolase SAR exploration
Distinct diphenylmethyl urea motif
Profile selectivity against MGLL and off-targets
Physicochemical assay development
Known molecular weight and lipophilicity
Assess solubility and stability under assay conditions
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